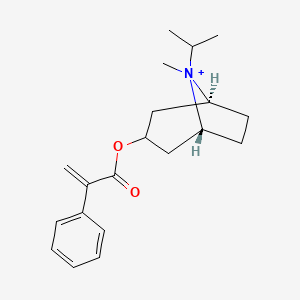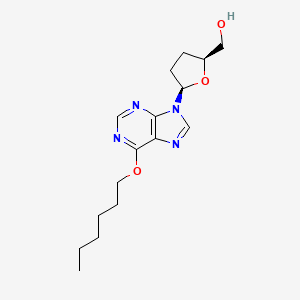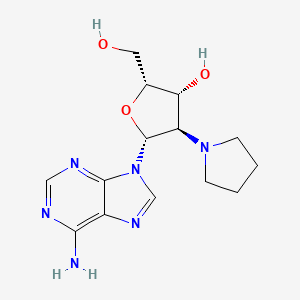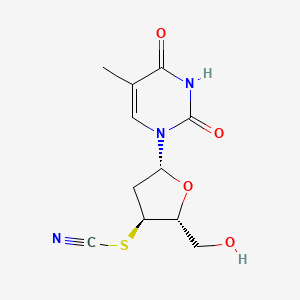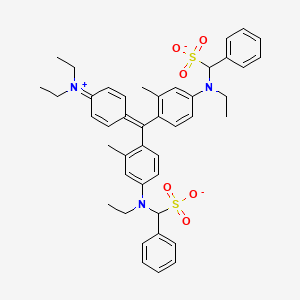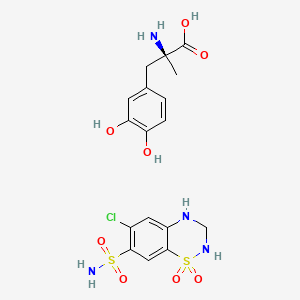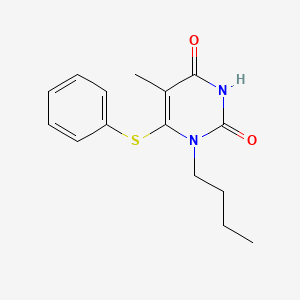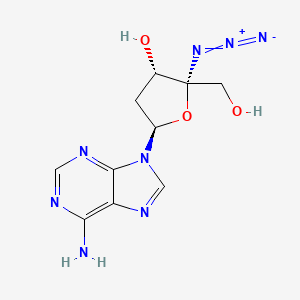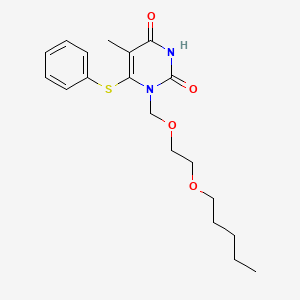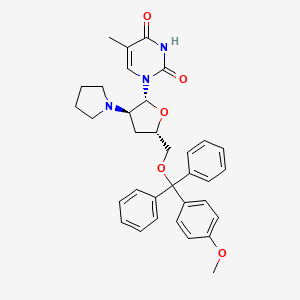
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(3-(1-(1-methyl-1H-indol-3-yl)cyclopentyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(3-(1-(1-methyl-1H-indol-3-yl)cyclopentyl)propyl)- is a complex organic compound characterized by its unique structure, which includes a urea moiety linked to a substituted phenyl group and an indole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the substituted phenyl and indole derivatives. The key steps include:
Preparation of 2,6-bis(1-methylethyl)phenyl derivative: This can be achieved through Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Synthesis of 1-(1-methyl-1H-indol-3-yl)cyclopentane: This involves the alkylation of indole with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the two derivatives through a urea linkage. This can be done by reacting the amine group of the indole derivative with the isocyanate group of the phenyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the urea linkage, potentially using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and indole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2,3-dione derivatives, while reduction of the urea linkage could result in the formation of amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a ligand for various receptors can be investigated. Its structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it might have applications in drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it might bind to certain proteins or enzymes, altering their activity. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N-(2,6-dimethylphenyl)-N’-(3-(1H-indol-3-yl)propyl)-: Similar structure but with different substituents on the phenyl and indole rings.
Urea, N-(2,6-diethylphenyl)-N’-(3-(1H-indol-3-yl)cyclopentyl)-: Another similar compound with variations in the alkyl groups.
Uniqueness
The uniqueness of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(3-(1-(1-methyl-1H-indol-3-yl)cyclopentyl)propyl)- lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall functionality in various applications.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
145131-12-0 |
|---|---|
Fórmula molecular |
C30H41N3O |
Peso molecular |
459.7 g/mol |
Nombre IUPAC |
1-[2,6-di(propan-2-yl)phenyl]-3-[3-[1-(1-methylindol-3-yl)cyclopentyl]propyl]urea |
InChI |
InChI=1S/C30H41N3O/c1-21(2)23-13-10-14-24(22(3)4)28(23)32-29(34)31-19-11-18-30(16-8-9-17-30)26-20-33(5)27-15-7-6-12-25(26)27/h6-7,10,12-15,20-22H,8-9,11,16-19H2,1-5H3,(H2,31,32,34) |
Clave InChI |
YWAREIKCORCVCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCCCC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


